![molecular formula C16H15N3O3S2 B2718411 5-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 899743-54-5](/img/structure/B2718411.png)
5-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide
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Description
“5-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, thiazolidinone derivatives, which are heterocyclic bioactive compounds, have been synthesized from isoniazid (INH) and screened as antimycobacterial agents . The compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid .
Molecular Structure Analysis
The molecular structure of similar compounds has been established by IR, 1H NMR, and mass spectroscopy data . For instance, the dihydropyrimidine ring in some compounds adopts a screw-boat conformation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve the reaction of isoniazid with appropriate benzaldehyde . This is followed by cyclocondensation with thiolactic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the crystal packing of some compounds is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .
Scientific Research Applications
Cerebrovascular and Anticonvulsant Applications
- Cerebrovasodilatation and Anticonvulsant Activities : A series of thiophene sulfonamides, including derivatives similar to the specified compound, has been reported to show significant cerebrovasodilatation effects and anticonvulsant activities. Sulfonamide derivatives with specific substituents have demonstrated the ability to selectively increase cerebral blood flow in animal models without inducing unacceptable levels of diuresis (Barnish et al., 1981).
Antimicrobial and Enzyme Inhibition
- Antibacterial and Urease Inhibition : The compound's structural relatives have been synthesized and tested for their urease inhibition and hemolytic activities, showing significant antibacterial properties and potential as urease inhibitors (Noreen et al., 2017).
- Synthesis and Evaluation of Antimicrobial Activity : New derivatives have been synthesized and evaluated for their antimicrobial effectiveness, showcasing the potential of thiophene sulfonamide derivatives in combating microbial infections (Sarvaiya et al., 2019).
Ocular Hypotensive and Carbonic Anhydrase Inhibition
- Ocular Hypotensive Activities : Certain thiophene sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase, showing topical ocular hypotensive activity in glaucoma models. These findings highlight the potential use of such compounds in treating ocular conditions like glaucoma (Prugh et al., 1991).
Solubilization and Partitioning Studies
- Partitioning between Solvent and Micellar Media : Research on the solubilization behaviors of thiophene derivatives, including sulfonamide variations, has provided insights into their interactions with surfactants, offering a basis for understanding their distribution and behavior in biological systems (Saeed et al., 2017).
properties
IUPAC Name |
5-methyl-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-11-3-10-16(23-11)24(21,22)18-13-6-4-12(5-7-13)14-8-9-15(20)19(2)17-14/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGBNOJKCRHRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide |
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